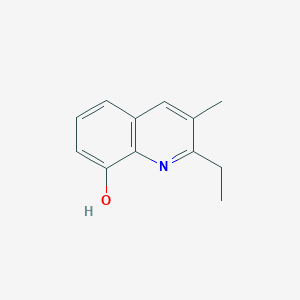

2-Ethyl-3-methylquinolin-8-ol

Description

2-Ethyl-3-methylquinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by ethyl and methyl groups at the 2- and 3-positions of the quinoline ring, respectively. This compound belongs to a class of heterocyclic molecules with significant applications in coordination chemistry, medicinal chemistry, and materials science. The hydroxyl group at the 8-position enhances its chelating properties, enabling it to form stable complexes with metal ions such as Sn(II) and others . Its synthesis typically involves lithiation or alkylation reactions of precursor quinoline derivatives, followed by functionalization at specific positions .

Structure

3D Structure

Properties

CAS No. |

88611-52-3 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-ethyl-3-methylquinolin-8-ol |

InChI |

InChI=1S/C12H13NO/c1-3-10-8(2)7-9-5-4-6-11(14)12(9)13-10/h4-7,14H,3H2,1-2H3 |

InChI Key |

CPDHIECFZQYQMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O)C=C1C |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway

A patent by CN102675201B describes a cyclization strategy using crotonaldehyde and o-aminophenol, where o-nitrophenol acts as both an oxidant and a substrate. The process involves:

-

Aldol Condensation : Crotonaldehyde reacts with o-aminophenol to form a Schiff base intermediate.

-

Cyclization : Intramolecular dehydration generates the quinoline core.

-

Oxidant Recycling : o-Nitrophenol is reduced to o-aminophenol, which re-enters the reaction cycle, minimizing waste.

Process Optimization

Analytical Validation

Industrial Applicability

This method’s closed-loop oxidant system reduces raw material costs by 40%, making it viable for large-scale production. However, high-pressure equipment and energy-intensive conditions pose challenges.

Betti Reaction-Based Modular Synthesis

General Procedure

Adapting the Betti reaction protocol, 2-aminophenol reacts with α,β-unsaturated aldehydes under acidic conditions:

-

Condensation : 2-Aminophenol and methacrolein form an imine intermediate.

-

Cyclization : HCl-mediated ring closure yields the quinoline scaffold.

-

Functionalization : Ethyl and methyl groups are introduced via aldehyde substituents.

Yield and Modifications

Using methacrolein and propionaldehyde, the target compound is obtained in 43% yield after chromatography. Substituting aldehydes allows modular access to analogs but requires precise stoichiometry to avoid diastereomer formation.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylquinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions often employ reducing agents to remove oxygen or add hydrogen to the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 2-ethyl-3-methylquinolin-8-ol, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents. For instance, research has shown that derivatives of quinoline compounds can effectively inhibit cell proliferation in cancer cells and possess notable antifungal activity against pathogens like Candida albicans and Pseudomonas aeruginosa .

Anticancer Properties

Recent studies have explored the antiproliferative effects of this compound on several cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29). The compound exhibits promising activity against these cells, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Bifunctional iron chelators incorporating 8-hydroxyquinoline moieties have shown efficacy in reducing oxidative stress in neuronal models, indicating a potential for treating conditions like Parkinson's disease .

Chelating Agents

This compound acts as an effective chelating agent for metal ions. Its ability to form stable complexes with metals makes it valuable in various applications, including:

- Environmental Remediation: Used to remove heavy metals from contaminated water sources.

- Analytical Chemistry: Employed in spectrophotometric methods for determining metal concentrations.

Synthesis and Chemical Transformations

Multiple synthetic routes exist for producing this compound. These methods often involve cyclization reactions starting from simpler precursors such as aniline derivatives or other substituted quinolines . The following table summarizes some common synthetic approaches:

| Synthesis Method | Starting Materials | Yield (%) |

|---|---|---|

| Cyclization with NaH | 2-(3-Hydroxyphenyl)ethyl ketone | 78% |

| Reaction with aldehydes | Aniline + Propionaldehyde | Variable |

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several quinoline derivatives against Mycobacterium smegmatis and Staphylococcus aureus. Among the tested compounds, this compound exhibited significant inhibition at low concentrations (MIC = 6.25 µg/ml), indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Applications

In another study focusing on neuroprotection, compounds derived from this compound were tested for their ability to reduce oxidative stress in neuronal cultures. Results showed that these compounds significantly decreased reactive oxygen species (ROS) levels, suggesting their viability as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methylquinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolin-8-ol derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Key Observations:

The isoquinoline backbone in 3-Methylisoquinolin-8-ol alters electronic distribution, reducing planarity and affecting intermolecular interactions .

Functional Group Impact: Electron-withdrawing groups (e.g., nitro in 6-Nitro-8-quinolinol) increase acidity of the hydroxyl group, whereas electron-donating groups (e.g., methoxy in 2-Chloro-8-methoxyquinolin-3-ylmethanol) stabilize hydrogen-bonding networks .

Metal Complexation: this compound demonstrates stronger Sn(II) binding compared to simpler derivatives like 8-hydroxyquinoline due to synergistic steric and electronic effects .

Biological Activity

2-Ethyl-3-methylquinolin-8-ol, a member of the quinoline family, is recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an ethyl group at position 2 and a methyl group at position 3 of the quinoline ring, along with a hydroxyl group at position 8, contributes to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

The chemical formula for this compound is C12H13NO, and it can undergo various chemical transformations that enhance its biological activity. The presence of the hydroxyl group allows for interactions with various biomolecules, influencing biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. In one study, the compound demonstrated inhibition zones comparable to standard antibiotics, suggesting its potential as an effective antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| MRSA | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Enzyme Modulation

This compound has been shown to influence enzyme activity related to oxidative stress responses, particularly affecting cytochrome P450 enzymes. This modulation can lead to altered metabolic pathways and potential therapeutic effects in oxidative stress-related diseases.

Anticancer Properties

Studies have explored the anticancer potential of quinoline derivatives, including this compound. It has been implicated in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has been noted as a mechanism behind its anticancer effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also demonstrated biofilm dispersion activity against resistant strains. This suggests its potential utility in treating biofilm-associated infections .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound and assessing their biological activities. The synthesized compounds were tested for their antibacterial properties, yielding promising results against multiple pathogenic strains. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for chelating metal ions; used in pharmaceuticals |

| 3-Methylquinoline | Methyl group at position 3 | Exhibits significant antimicrobial activity |

| 4-Methylquinoline | Methyl group at position 4 | Potential anticancer properties |

| 6-Ethylquinoline | Ethyl group at position 6 | Investigated for use in dye applications |

This table illustrates how the specific arrangement of substituents in this compound contributes to its distinct pharmacological profile compared to other quinoline derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-ethyl-3-methylquinolin-8-ol, and what methodological considerations are critical for reproducibility?

- Methodology :

- Imine Reduction : Reduction of 3-formylquinoline derivatives (e.g., 2-chloro-8-methyl-3-formylquinoline) with NaBHCN at pH ≈ 6, followed by purification via crystallization (e.g., methanol or ethanol washes) .

- Aldehyde Condensation : Reacting substituted quinolines with aldehydes (e.g., 2,5-dihydroxybenzaldehyde) in acetic anhydride (AcO) under reflux, followed by solvent evaporation and purification using mixed solvent systems (e.g., pyridine/water or acetonitrile) .

- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid side products, and use inert atmospheres for moisture-sensitive reagents.

Q. How is the structural characterization of this compound typically performed, and what analytical tools are prioritized?

- Methodology :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π–π stacking) using SHELXL for refinement . Planarity of the quinoline ring and dihedral angles with substituents are critical metrics .

- Spectroscopy :

- NMR : Assign proton environments (e.g., hydroxy groups at δ 10–12 ppm, aromatic protons at δ 7–8 ppm).

- FT-IR : Confirm hydroxyl (≈3200 cm) and C=N/C=O stretches.

- Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF.

Advanced Research Questions

Q. How can crystallographic twinning in this compound derivatives be resolved during structural refinement?

- Methodology :

- Twinning Analysis : Use the TwinRotMat option in SHELXL to identify twin laws. For inversion twins (common in quinoline derivatives), refine domain ratios (e.g., 0.86:0.14) using HKLF5 data .

- Data Collection : Prioritize high-resolution datasets (≤0.8 Å) to improve R-factor convergence.

- Validation Tools : Employ PLATON or CrysAlisPro to detect twinning a posteriori .

Q. What strategies address contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Systematic Variation : Test solvent polarity (e.g., methanol vs. THF), temperature (25–100°C), and reducing agents (NaBHCN vs. LiAlH) to identify optimal conditions .

- Byproduct Analysis : Use HPLC-MS to track side reactions (e.g., over-reduction or oxidation).

- Meta-Analysis : Compare literature protocols for reagent purity, reaction scale, and crystallization methods. For example, NaBHCN often outperforms LiAlH in selectivity but requires strict pH control .

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodology :

- DFT Calculations : Optimize ligand geometry using Gaussian09 at the B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict metal-binding sites (e.g., hydroxyl and nitrogen groups) .

- Docking Studies : Simulate interactions with transition metals (e.g., Cu, Fe) using AutoDock Vina. Compare with experimental SCXRD data of analogous complexes (e.g., carboxyquinoline-MOFs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.